2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluoropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with a difluoropropenylating agent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,3-benzothiazole is reacted with a difluoropropenyl halide in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoropropenyl group to a difluoropropyl group.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Difluoropropyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoropropenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-1,2-difluoroprop-1-enyl]-triethylsilane
- 2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzoxazole
- 2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzimidazole
Uniqueness
2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluoropropenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
17822-22-9 |
---|---|
Molecular Formula |
C10H7F2NS |
Molecular Weight |
211.2310864 |
Synonyms |
Benzothiazole, 2-(1,2-difluoropropenyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.